molecular formula C10H8BrF3O B8629819 1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro-

1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro-

Cat. No.: B8629819
M. Wt: 281.07 g/mol
InChI Key: WAFNAQGMAMAZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro- is a useful research compound. Its molecular formula is C10H8BrF3O and its molecular weight is 281.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-(3-bromophenyl)-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C10H8BrF3O/c11-8-3-1-2-7(6-8)9(15)4-5-10(12,13)14/h1-3,6H,4-5H2

InChI Key

WAFNAQGMAMAZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A prepared solution of trifluoromethyl ethane-magnesium bromide (made by refluxing Mg with 1-bromo, 2-trifluoromethyl ethane in THF for 2 hours; 4.6 g=25.82 mmol) in THF was added slowly to a cold (0° C.) solution of 3-bromo-N-methoxy-N-methylbenzamide (3.5 g, 14.3 mmol) in THF. The stirring continued at room temperature for 1 hour, quenched with cold saturated aqueous NH4Cl, acidified with 1 N HCl and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. The crude product was purified on silica gel (ISCO) using hexanes/EtOAc (10/1) as the eluting solvent to give 1-(3-Bromo-phenyl)-4,4,4-trifluoro-butan-1-one as a colorless oil (3.1 g, 77% yield). m/e (M−H)− 279, 1H NMR (400 MHz, DMSO-d6) δ ppm, 2.5-2.6 (m, 2 H), 3.3-3.4 (m, 2 H), 7.5 (t, J=7.9 Hz, 1 H), 7.8-7.8 (m, 1 H), 7.9-8.0 (m, 1 H), 8.1 (t, J=1.7 Hz, 1 H).
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trifluoromethyl ethane magnesium bromide
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4.6 g
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Synthesis routes and methods II

Procedure details

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